Ethyl dichlorothiophosphate molecular weight and formula
Ethyl dichlorothiophosphate molecular weight and formula
An In-Depth Technical Guide to Ethyl Dichlorothiophosphate (CAS: 1498-64-2) for Research and Development Professionals
Introduction
Ethyl dichlorothiophosphate (CAS: 1498-64-2) is a highly reactive organophosphorus compound of significant interest to researchers in agrochemistry, toxicology, and synthetic chemistry. Characterized by a central phosphorus atom bonded to two chlorine atoms, a sulfur atom (via a double bond), and an ethoxy group, its structure facilitates a range of chemical transformations.[1] This reactivity makes it a crucial intermediate in the synthesis of various commercial products, particularly insecticides and acaricides, where it functions as a neurotoxin to pests.[1] Furthermore, its utility extends to niche applications in immunology and mutagenicity studies.[2][3]
This guide provides a comprehensive technical overview of ethyl dichlorothiophosphate, designed for scientists and drug development professionals. It delves into its core physicochemical properties, distinguishes it from its structural analog, outlines its primary applications, and provides essential safety protocols, grounding all claims in authoritative data.
Core Molecular and Physicochemical Properties
A thorough understanding of a chemical's fundamental properties is paramount for its effective and safe use in a research setting. The identity and characteristics of ethyl dichlorothiophosphate are summarized below.
Identification and Nomenclature
The compound is known by several names, which can be critical when searching databases and literature. Its primary identifiers are consolidated in the table below.
| Identifier | Value | Source |
| CAS Number | 1498-64-2 | [1][4] |
| Molecular Formula | C₂H₅Cl₂OPS | [1][2][4] |
| Linear Formula | C₂H₅OP(S)Cl₂ | |
| Molecular Weight | 179.01 g/mol | [1][2] |
| IUPAC Name | dichloro-ethoxy-sulfanylidene-λ⁵-phosphane | [4] |
| Common Synonyms | O-Ethyl dichlorothiophosphate, Ethyl phosphorodichloridothionate, Ethyl thiophosphorodichloridate | [4] |
Physicochemical Data
The physical properties of ethyl dichlorothiophosphate dictate its handling, reaction conditions, and purification methods. It is typically a colorless to pale yellow oil with a pungent odor.[1][2]
| Property | Value | Source |
| Density | 1.353 g/mL at 25 °C | [2] |
| Boiling Point | 55-68 °C at 10 mmHg | [2] |
| Refractive Index | n20/D 1.504 | [2] |
| Vapor Pressure | 10 mmHg at 55 °C | |
| Solubility | Soluble in organic solvents (e.g., chloroform, toluene); limited solubility in water. | [1][2] |
| Stability | Moisture sensitive. | [2] |
Molecular Structure and Representation
The arrangement of atoms in ethyl dichlorothiophosphate is key to its reactivity. The two chlorine atoms are excellent leaving groups, making the phosphorus center highly susceptible to nucleophilic attack. This is the mechanistic basis for its use as a building block in synthesizing larger organothiophosphate molecules.
Critical Distinction: Thiophosphate vs. Phosphate Analogs
In the field of organophosphorus chemistry, a common point of confusion is the distinction between thiophosphates (containing a P=S bond) and their phosphate analogs (containing a P=O bond). Ethyl dichlorothiophosphate (P=S) should not be confused with ethyl dichlorophosphate (CAS: 1498-51-7), which has the formula C₂H₅Cl₂O₂P and a molecular weight of 162.94 g/mol .[5]
The substitution of oxygen with sulfur has profound effects on the molecule's properties:
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Reactivity: The P=S bond is generally less polar and weaker than the P=O bond. This influences the electrophilicity of the phosphorus atom and the overall reaction kinetics.
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Toxicity: In many pesticides, the thiophosphate form is less toxic to mammals than its corresponding phosphate (oxon) analog. The toxicity is often activated metabolically in insects via oxidative desulfuration, converting the P=S to a P=O. This selective activation is a cornerstone of modern insecticide design.
Applications in Scientific Research and Synthesis
The utility of ethyl dichlorothiophosphate stems directly from its chemical structure, making it a versatile reagent.
Keystone Intermediate in Pesticide Synthesis
The primary industrial application of ethyl dichlorothiophosphate is as a precursor for a wide range of organothiophosphate pesticides.[1] Its two chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles (e.g., alkoxides, thiolates, or amines) to build the desired final molecule.
A generalized workflow for this process involves the reaction of ethyl dichlorothiophosphate with a chosen nucleophile, often in the presence of a base to scavenge the HCl byproduct. The choice of nucleophile determines the final product's properties, such as its target pest spectrum, environmental persistence, and mammalian toxicity.
Utility in Immunology and Toxicology Research
Beyond large-scale synthesis, ethyl dichlorothiophosphate serves specialized roles in research:
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Hapten for Antibody Production: It is used in the preparation of haptens for generating polyclonal antibodies against specific insecticides like chlorpyrifos.[2][3] By creating a molecule that mimics a part of the insecticide, it can be used to elicit an immune response for developing immunoassays.
-
Mutagenicity Studies: The compound is employed as a reference or starting material in the mutagenicity assessment of new organophosphorus pesticides, helping to establish their toxicological profiles.[2][3]
Safety, Handling, and Storage Protocols
Ethyl dichlorothiophosphate is a hazardous substance and must be handled with extreme care by trained personnel.[1]
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [4] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [4] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [4] |
Recommended Handling Procedures
A self-validating protocol for handling this chemical involves a multi-layered approach to safety.
Step 1: Engineering Controls Verification
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Confirm that a certified chemical fume hood is operational. All manipulations must be performed within the fume hood to prevent inhalation exposure.
Step 2: Personal Protective Equipment (PPE) Adherence
-
Hand Protection: Wear nitrile or neoprene gloves. Due to the chemical's acute dermal toxicity, consider double-gloving.
-
Eye Protection: Use chemical safety goggles and a full-face shield.
-
Body Protection: Wear a chemically resistant lab coat. Ensure no skin is exposed.
Step 3: Chemical Handling
-
Before use, visually inspect the container for any signs of damage or leakage.
-
Use only glass or other chemically compatible labware.
-
When transferring, use a syringe or cannula technique to minimize exposure to air and moisture.
-
Keep the container tightly closed when not in use.
Step 4: Spill and Emergency Response
-
Ensure an appropriate spill kit (containing an absorbent material for corrosive liquids) and an emergency eyewash/shower station are immediately accessible.
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
Step 5: Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Dispose of all contaminated materials and excess chemical as hazardous waste according to institutional and governmental regulations.
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. The compound is moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
-
Disposal: Proper disposal methods must be followed to mitigate environmental impact.[1] Consult your institution's environmental health and safety office for specific guidelines.
Conclusion
Ethyl dichlorothiophosphate is a potent and versatile chemical intermediate with a well-defined role in the synthesis of agrochemicals and as a tool in specialized research applications. Its utility is directly linked to its reactive dichlorothiophosphate functional group. For researchers, scientists, and drug development professionals, a deep understanding of its molecular properties, coupled with a strict adherence to safety protocols, is essential for harnessing its synthetic potential while ensuring personal and environmental safety.
References
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PubChem. Phosphorodichloridothioic acid, O-ethyl ester. [Link]
-
PubChem. Ethyl dichlorophosphate. [Link]
Sources
- 1. CAS 1498-64-2: Ethyl dichlorothiophosphate | CymitQuimica [cymitquimica.com]
- 2. ETHYL DICHLOROTHIOPHOSPHATE CAS#: 1498-64-2 [m.chemicalbook.com]
- 3. ETHYL DICHLOROTHIOPHOSPHATE | 1498-64-2 [chemicalbook.com]
- 4. Phosphorodichloridothioic acid, O-ethyl ester | C2H5Cl2OPS | CID 73907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
